molecular formula C25H33N3O3 B6525830 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea CAS No. 942876-20-2

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea

Cat. No.: B6525830
CAS No.: 942876-20-2
M. Wt: 423.5 g/mol
InChI Key: JWQFYCMETKSOJX-UHFFFAOYSA-N
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Description

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety, a hydroxypropyl group, a cyclohexyl ring, and a methoxyethyl urea group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole is first functionalized to introduce the hydroxypropyl group, followed by the attachment of the cyclohexyl ring and the methoxyethyl urea group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole and urea moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbazole moiety could produce tetrahydrocarbazole derivatives.

Scientific Research Applications

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, influencing cellular processes. The hydroxypropyl and urea groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-carbazol-9-yl)-2-hydroxypropyl derivatives: These compounds share the carbazole and hydroxypropyl groups but differ in other substituents.

    Cyclohexyl urea derivatives: Compounds with a cyclohexyl ring and urea group, but lacking the carbazole moiety.

    Methoxyethyl urea derivatives: Molecules containing the methoxyethyl urea group but differing in other structural elements.

Uniqueness

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-31-16-15-27(25(30)26-19-9-3-2-4-10-19)17-20(29)18-28-23-13-7-5-11-21(23)22-12-6-8-14-24(22)28/h5-8,11-14,19-20,29H,2-4,9-10,15-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFYCMETKSOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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